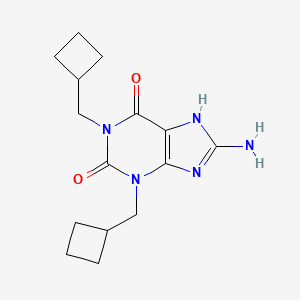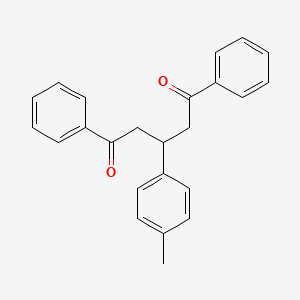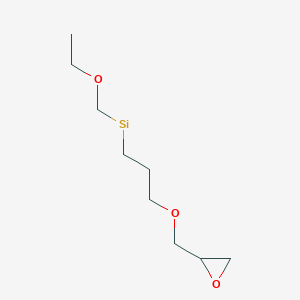![molecular formula C13H12O B14279573 4-(1-Phenylethylidene)-6-oxabicyclo[3.1.0]hex-2-ene CAS No. 138711-37-2](/img/structure/B14279573.png)
4-(1-Phenylethylidene)-6-oxabicyclo[3.1.0]hex-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Phenylethylidene)-6-oxabicyclo[3.1.0]hex-2-ene: is a bicyclic compound with the following chemical formula:
C10H14
. It is also known by other names, such as 1-isopropyl-4-methylenebicyclo[3.1.0]hex-2-ene , 2,4(10)-thujadiene , and dehydrosabinene .Métodos De Preparación
Synthetic Routes:: The synthesis of this compound involves several methods, including cyclization reactions. One common route is the Diels-Alder reaction between cyclopentadiene and cinnamaldehyde. The reaction proceeds under mild conditions and yields the desired bicyclic structure.
Industrial Production::
Análisis De Reacciones Químicas
Reactivity::
Oxidation: The double bond in the bicyclic system can undergo oxidation reactions.
Reduction: Reduction of the double bond can yield saturated derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Oxidation: Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Hydrogen gas (H₂) with a metal catalyst (e.g., palladium on carbon).
Substitution: Lewis acids (e.g., AlCl₃) for Friedel-Crafts reactions.
- Oxidation: Epoxides or diols.
- Reduction: Saturated derivatives.
- Substitution: Various substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a starting material for the synthesis of other compounds.
Biology: Investigated for potential biological activities (e.g., antimicrobial, antioxidant).
Medicine: Explored for its pharmacological properties.
Industry: Limited industrial applications due to its specialized nature.
Mecanismo De Acción
The exact mechanism of action remains an area of ongoing research. its reactivity suggests potential interactions with cellular targets and metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds:
Propiedades
Número CAS |
138711-37-2 |
|---|---|
Fórmula molecular |
C13H12O |
Peso molecular |
184.23 g/mol |
Nombre IUPAC |
4-(1-phenylethylidene)-6-oxabicyclo[3.1.0]hex-2-ene |
InChI |
InChI=1S/C13H12O/c1-9(10-5-3-2-4-6-10)11-7-8-12-13(11)14-12/h2-8,12-13H,1H3 |
Clave InChI |
BLXYPXPOGBNQHO-UHFFFAOYSA-N |
SMILES canónico |
CC(=C1C=CC2C1O2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Cyclopenta[c]furan-5(3H)-one, 6-ethyl-3a,4-dihydro-](/img/structure/B14279490.png)


![8-Fluoro-4-[2-(3-methoxyphenyl)ethoxy]quinoline](/img/structure/B14279522.png)
![N-[(10-Methylanthracen-9-YL)methylidene]hydroxylamine](/img/structure/B14279523.png)


![Carbamic acid, [(1R)-1-phenyl-2-propenyl]-, 1,1-dimethylethyl ester](/img/structure/B14279530.png)

![4-Cyclohexyl-2,6,7-trioxa-1lambda~5~-phosphabicyclo[2.2.2]octane-1-thione](/img/structure/B14279537.png)




